3-Oxocyclohexanecarbonitrile

概要

説明

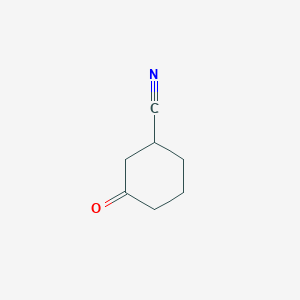

3-Oxocyclohexanecarbonitrile: is an organic compound with the molecular formula C7H9NO It is a derivative of cyclohexane, featuring a ketone group at the third position and a nitrile group at the first position

準備方法

Synthetic Routes and Reaction Conditions: 3-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under controlled conditions. For instance, the reaction of cyclohexanone with sodium cyanide in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, typically involving temperatures around 50-60°C and vacuum distillation .

化学反応の分析

Types of Reactions: 3-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products:

Oxidation: 3-Oxocyclohexanecarboxylic acid.

Reduction: 3-Aminocyclohexanecarbonitrile.

Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

3-Oxocyclohexanecarbonitrile serves as a versatile building block in the synthesis of bioactive molecules. Its derivatives have shown promise as active pharmaceutical ingredients (APIs) and intermediates.

Synthesis of Chiral Compounds

Chiral 3-oxocycloalkanecarbonitriles can be synthesized through fractional crystallization and crystallization-induced diastereomer transformation (CIDT). These methods allow for the preparation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities. For instance, the (R)-enantiomer can be obtained with high yields (up to 95%) and selectivity (97% de) through these methods .

| Method | Yield (%) | Diastereoselectivity (%) |

|---|---|---|

| Fractional Crystallization | 95 | 97 |

| CIDT | Varies | High |

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For example, modifications to the compound have been evaluated for their effects on Toll-like receptor 4 (TLR4) activity in murine and human cells. Variants with hydrophobic groups showed increased potency, indicating that structural modifications can enhance biological efficacy .

Synthetic Chemistry Applications

This compound is utilized as an intermediate in synthetic pathways to create more complex molecules.

Reaction Pathways

The compound can undergo various reactions, including nucleophilic additions and cyclization processes, leading to the formation of diverse chemical entities. For instance, it has been used as a starting material for synthesizing pyrimidine derivatives, which have applications in medicinal chemistry .

Case Study: Synthesis of Derivatives

A study explored the synthesis of several derivatives from this compound by modifying functional groups while maintaining the core structure. The resulting compounds were tested for their biological activities, demonstrating that even slight changes in structure could lead to significant differences in activity .

| Derivative | Activity | Notes |

|---|---|---|

| Cycloheptyl derivative | High | Most active in TLR4 assays |

| Dimethyl derivative | Weak | Lower activity compared to cycloheptyl |

Industrial Applications

Beyond its pharmaceutical significance, this compound has potential applications in various industrial sectors.

Sweet Taste Enhancers

Patents have indicated that compounds related to this compound can act as sweet taste enhancers in food products. This application highlights its utility beyond traditional medicinal chemistry .

作用機序

The mechanism of action of 3-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .

類似化合物との比較

Cyclohexanone: Similar structure but lacks the nitrile group.

Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.

3-Aminocyclohexanecarbonitrile: Similar structure but with an amine group instead of a ketone group.

Uniqueness: 3-Oxocyclohexanecarbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexane ring. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with its simpler analogs .

生物活性

3-Oxocyclohexanecarbonitrile (C7H9NO) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a ketone and a nitrile functional group. Its molecular weight is approximately 139.16 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly involving:

- Nucleophilic Addition : Cyclohexanone reacts with cyanide sources under basic conditions, resulting in the formation of the nitrile group.

- Tautomerization : The intermediate formed during the nucleophilic addition undergoes tautomerization to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The nitrile group can participate in nucleophilic addition reactions, while the ketone group may facilitate interactions with enzymes or receptors involved in various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Potential : A study explored its effects on inflammatory markers in cell cultures. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Cytotoxic Effects : Investigations into its cytotoxicity revealed that this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Oxocyclohexanecarbonitrile | C7H9NO | Different substitution pattern | Moderate antimicrobial activity |

| 4-Oxocyclohexanecarbonitrile | C7H9NO | Position of functional groups | Limited cytotoxic effects |

| This compound | C7H9NO | Balanced reactivity from both groups | Significant antimicrobial and cytotoxic effects |

Future Directions

Research into this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its interaction pathways with target biomolecules.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance biological activity and reduce toxicity.

特性

IUPAC Name |

3-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUOBVLYQILCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What are the key structural features of 3-Oxocyclohexanecarbonitrile and how can it be synthesized?

A1: this compound is characterized by a cyclohexane ring structure with two key substituents: a nitrile group (-CN) and a ketone group (C=O) at positions 1 and 3 respectively. [] This structure allows for diverse chemical modifications.

Q2: How does the conformation of this compound derivatives influence their crystal structures?

A2: Studies on substituted this compound derivatives reveal that the cyclohexane ring typically adopts a chair conformation to minimize steric hindrance. [, ] The orientation of the nitrile and other substituents (e.g., methyl, phenyl) on the ring can vary between axial and equatorial positions, influencing the overall molecular geometry. [, ] These conformational preferences, in conjunction with intermolecular interactions like C-H…π and C-H…N hydrogen bonds, dictate the packing arrangement of molecules within the crystal lattice. [, ]

Q3: Can you provide an example of how enantioselective catalysis has been successfully employed with a this compound derivative?

A3: The enantioselective hydration of Aziridine-2-carbonitrile, a this compound derivative, showcases the power of chiral catalysis. Researchers achieved high enantioselectivity (≥99% ee) using (2R,3R,5R)-(−)-5-(1-hydroxy-1-methylethyl)-2-methyl-3-oxocyclohexanecarbonitrile as a chiral catalyst. [] This example highlights the potential of employing chiral catalysts to access enantiomerically pure this compound derivatives for applications where specific stereoisomers are desired.

Q4: What are the potential advantages of using biocatalytic methods in the synthesis of this compound derivatives compared to traditional chemical methods?

A4: Biocatalytic methods, utilizing enzymes like lipases and nitrilases, offer several advantages: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。